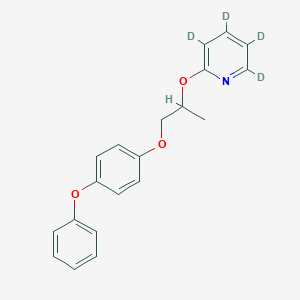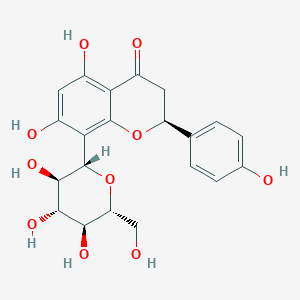
10(14)-Cadinene-4,5-diol
Vue d'ensemble
Description
10(14)-Cadinene-4,5-diol (C-4,5-diol) is an important diterpene alcohol found in various plants, including Cistus creticus, Cistus ladanifer, and Cistus incanus. It is widely studied for its potential health benefits and its potential as a therapeutic agent. C-4,5-diol has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor properties. It is also a potent inhibitor of cyclooxygenase-2 (COX-2) and has been studied for its potential use in the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Nanoparticle Synthesis and Green Chemistry
10(14)-Cadinene-4,5-diol: may play a role in the synthesis of nanoparticles through green chemistry approaches. The compound’s potential as a reducing agent or as a structural component in the formation of nanoparticles could be explored. This aligns with the growing trend of using biological methods for nanoparticle synthesis, which are eco-friendly, clean, safe, cost-effective, and highly productive .
Biomedical Applications
In the biomedical field, 10(14)-Cadinene-4,5-diol could be investigated for its bioactivity. Given the unique properties of certain compounds in enhancing drug delivery, bioavailability, and tumor targeting, this compound might contribute to the development of new therapeutic agents or diagnostic tools .
Environmental Monitoring
The compound’s potential use in environmental monitoring should be considered. Its chemical properties might make it suitable for detecting pollutants or for use in sensors that monitor environmental conditions .
Agriculture and Pest Control
10(14)-Cadinene-4,5-diol: could have applications in agriculture, particularly in pest control. Its properties might be harnessed to develop natural pesticides or to enhance plant resistance to pests and diseases .
Food Industry
In the food industry, the compound might be used as an additive for its potential antimicrobial properties. Research could explore its use in preserving food quality and extending shelf life .
Material Science
The structural characteristics of 10(14)-Cadinene-4,5-diol could be valuable in material science. It might be used to modify the properties of materials, such as increasing their strength or altering their conductivity .
Propriétés
IUPAC Name |
(1S,2S,4aR,8S,8aS)-2-methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-6-5-10(3)12-7-8-15(4,17)14(16)13(11)12/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVXKPUFGSPUGZ-YTFOTSKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=C)C2C1C(C(CC2)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCC(=C)[C@H]2[C@H]1[C@@H]([C@@](CC2)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10(14)-Cadinene-4,5-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





